molecular formula C10H13NOS B13166674 1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one

1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one

Cat. No.: B13166674
M. Wt: 195.28 g/mol
InChI Key: CCLNQAKUUPMSEK-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylsulfanyl group, and a propanone moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one typically involves the reaction of 2-amino-4-(methylsulfanyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the condensation reaction with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

CCLNQAKUUPMSEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)N

Origin of Product

United States

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